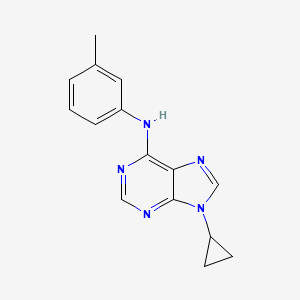
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine, also known as CP-25DF, is an organic compound that has been studied extensively in recent years for its potential applications in scientific research. CP-25DF is a purine derivative that has been found to possess a wide range of biochemical and physiological effects. This compound has been studied for its potential use in a variety of laboratory experiments, and its advantages and limitations for such applications are discussed in In addition, the synthesis methods for CP-25DF and its mechanism of action are also discussed. Finally, this paper will discuss the potential future directions for research involving CP-25DF.
Applications De Recherche Scientifique
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been studied for its potential use in various scientific research applications. It has been found to be a useful tool for studying the effects of purine derivatives on the body, and has been used in studies of drug metabolism, cell death, and inflammation. In addition, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been used to study the effects of purine derivatives on the central nervous system, and has been used to study the effects of drugs on the brain.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound has an effect on the purine receptor, which is involved in various biochemical processes in the body. In particular, it has been found to have an effect on the release of neurotransmitters, and it has been suggested that this may be responsible for its effects on the central nervous system.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, and has been found to have an effect on cell death and inflammation. In addition, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has been found to have an effect on the central nervous system, and has been found to affect the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of purine derivatives on the body. However, 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine also has some limitations. It is not yet fully understood how this compound works, and it is not yet clear what its long-term effects may be.
Orientations Futures
There are several potential future directions for research involving 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it works and what its long-term effects may be. In addition, further research could be done on the potential applications of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine in drug metabolism, cell death, and inflammation. Finally, further research could be done on the potential use of 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine in the treatment of various diseases, such as neurological disorders and cancer.
Méthodes De Synthèse
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine can be synthesized from the reaction of 2,5-difluorophenylacetonitrile with cyclopropylmagnesium bromide in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent such as 1,2-dimethoxyethane (DME) at a temperature of 0°C, and the resulting product is a 9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine.
Propriétés
IUPAC Name |
9-cyclopropyl-N-(2,5-difluorophenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5/c15-8-1-4-10(16)11(5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKTCJKBPNTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(2,5-difluorophenyl)-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443149.png)

![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443173.png)
![3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline](/img/structure/B6443178.png)

![2-cyclopropyl-4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443193.png)
![N-[(2-methoxyphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443198.png)



![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)